2-Tert-butyl-3-(cyclopropylmethyl)phenol
Description
2-Tert-butyl-3-(cyclopropylmethyl)phenol is a synthetic phenolic compound characterized by a tert-butyl group at the 2-position and a cyclopropylmethyl substituent at the 3-position of the aromatic ring. This compound has garnered attention in pharmacological research due to its interactions with dopamine (D1) and sigma (σ1) receptors. Structural studies indicate that the cyclopropylmethyl group serves as a bioisostere for bulkier alkyl chains, balancing hydrophobicity and receptor-binding efficiency . Its unique substitution pattern enables dual modulation of receptor activity, making it a candidate for studying agonist-antagonist balance in opioid receptor ligands .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-tert-butyl-3-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-11(9-10-7-8-10)5-4-6-12(13)15/h4-6,10,15H,7-9H2,1-3H3 |
InChI Key |
PFQWXBCEBAIASN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1O)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Tert-butyl-3-(cyclopropylmethyl)phenol may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as zinc dust can facilitate the selective alkylation of phenol, minimizing side reactions and improving the overall purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or hydroquinones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over a palladium or rhodium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include tert-butylquinones, cyclohexanol derivatives, and various substituted phenols .
Scientific Research Applications
2-Tert-butyl-3-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of antioxidants and stabilizers for polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. The tert-butyl and cyclopropylmethyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Receptor Affinity and Structure-Activity Relationships (SAR)
Key comparisons focus on substituent effects at the 3-position of the phenolic ring. Data from receptor-binding assays highlight critical trends:
- Cyclopropylmethyl vs. n-Butyl : The cyclopropylmethyl substituent achieves σ1 receptor affinity (Ki ~12 nM) comparable to the n-butyl analogue (Ki 13 nM), despite its reduced hydrophobicity. This suggests cyclopropylmethyl acts as a bioisostere, mimicking n-butyl’s steric and electronic properties while improving pharmacokinetic profiles .
- Hydroxypropyl Analogue: The hydroxyl group in compound 16 reduces σ1 affinity (Ki 53 nM), indicating polar groups disrupt receptor interactions. This contrasts with phenolic hydroxyls in other opioid ligands, where hydrogen bonding enhances binding .
Pharmacological Activity Modulation
In the oripavine series, cyclopropylmethyl substitution on nitrogen confers narcotic antagonist activity, whereas larger substituents (e.g., propyl) favor agonist effects. For 2-Tert-butyl-3-(cyclopropylmethyl)phenol, the tert-butyl group stabilizes the aromatic system, while the cyclopropylmethyl side chain balances agonist-antagonist activity, reducing addiction liability compared to pure agonists like morphine .
Stability and Reactivity
Cyclopropylmethyl groups enhance cationic stability compared to benzyl or allyl groups, as demonstrated by NMR studies of dimethyl derivatives. This stability may contribute to the compound’s metabolic resistance and prolonged receptor engagement .
Key Research Findings
- Bioisosteric Replacement : Cyclopropylmethyl effectively replaces n-butyl in σ1/D1 ligands without sacrificing affinity, offering a strategy to optimize drug solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
